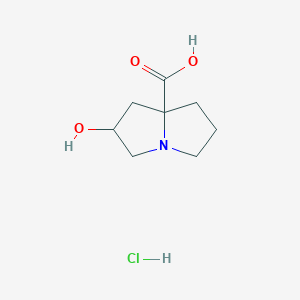
2-hydroxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO3. It is a mixture of diastereomers and is known for its unique structure, which includes a pyrrolizine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aceton cyanohydrin with 1,7-dichloro-4-heptanone in the presence of ammonia gas. The reaction is carried out at room temperature for 48 hours, resulting in the formation of the desired pyrrolizine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-hydroxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-hydroxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride: This compound has a methoxy group instead of a hydroxy group, which can lead to different chemical and biological properties.
Hexahydro-1H-pyrrolizine-7a-carboxylic acid: This compound lacks the hydroxy group and is used in different contexts.
Uniqueness
2-hydroxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride is unique due to its specific functional groups and ring structure, which confer distinct chemical reactivity and biological activity. Its hydroxy group allows for additional hydrogen bonding and interactions, making it a versatile compound in various applications.
Properties
Molecular Formula |
C8H14ClNO3 |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
2-hydroxy-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c10-6-4-8(7(11)12)2-1-3-9(8)5-6;/h6,10H,1-5H2,(H,11,12);1H |
InChI Key |
VSCVFTOHQVSMNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(CN2C1)O)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















